molecular formula C13H11F4N3O5 B279760 1-[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(2-NITROPHENOXY)-1-ETHANONE

1-[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(2-NITROPHENOXY)-1-ETHANONE

Cat. No.: B279760
M. Wt: 365.24 g/mol
InChI Key: BBPYZHSQEMDTBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(2-NITROPHENOXY)-1-ETHANONE is a synthetic organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of difluoromethyl groups, a nitrophenoxyacetyl moiety, and a dihydropyrazol-5-ol core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(2-NITROPHENOXY)-1-ETHANONE typically involves multiple steps:

    Formation of the pyrazole core: This can be achieved by the condensation of a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the difluoromethyl groups: This step involves the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone in the presence of a base.

    Attachment of the nitrophenoxyacetyl moiety: This can be done through an acylation reaction using 2-nitrophenoxyacetic acid or its derivatives in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the difluoromethyl groups.

    Reduction: The nitro group in the nitrophenoxyacetyl moiety can be reduced to an amino group under suitable conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

    Oxidation: Products may include oxidized derivatives of the pyrazole ring or difluoromethyl groups.

    Reduction: The major product would be the corresponding amino derivative.

    Substitution: Substituted derivatives at the aromatic ring or other reactive sites.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a candidate for drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(2-NITROPHENOXY)-1-ETHANONE is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor binding: It may bind to specific receptors, modulating cellular responses.

    Signal transduction: The compound could influence signal transduction pathways, altering cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-bis(trifluoromethyl)-1-({2-nitrophenoxy}acetyl)-4,5-dihydro-1H-pyrazol-5-ol
  • 3,5-bis(difluoromethyl)-1-({4-nitrophenoxy}acetyl)-4,5-dihydro-1H-pyrazol-5-ol
  • 3,5-bis(difluoromethyl)-1-({2-nitrophenoxy}acetyl)-4,5-dihydro-1H-pyrazol-3-ol

Uniqueness

The uniqueness of 1-[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(2-NITROPHENOXY)-1-ETHANONE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H11F4N3O5

Molecular Weight

365.24 g/mol

IUPAC Name

1-[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-2-(2-nitrophenoxy)ethanone

InChI

InChI=1S/C13H11F4N3O5/c14-11(15)7-5-13(22,12(16)17)19(18-7)10(21)6-25-9-4-2-1-3-8(9)20(23)24/h1-4,11-12,22H,5-6H2

InChI Key

BBPYZHSQEMDTBG-UHFFFAOYSA-N

SMILES

C1C(=NN(C1(C(F)F)O)C(=O)COC2=CC=CC=C2[N+](=O)[O-])C(F)F

Canonical SMILES

C1C(=NN(C1(C(F)F)O)C(=O)COC2=CC=CC=C2[N+](=O)[O-])C(F)F

Origin of Product

United States

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